

Synthesis and Characterization of Ioversol Hydrolysate-1: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	loversol hydrolysate-1	
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Introduction

loversol hydrolysate-1, identified by the CAS Number 77868-40-7, is a key chemical entity associated with the non-ionic, low-osmolar radiographic contrast agent, loversol.[1] Also known by synonyms such as N-Desmethyl lomeprol and loversol Impurity 2, this compound serves as both a potential hydrolytic degradation product of loversol and a synthetic intermediate in the manufacturing of related contrast media.[2][3][4] Understanding its synthesis and characterization is crucial for impurity profiling, stability studies, and process optimization in the development of iodinated contrast agents. This technical guide provides a consolidated overview of the available scientific information on the synthesis and characterization of **loversol hydrolysate-1**, including general methodologies and analytical approaches.

Synthesis of loversol Hydrolysate-1

Detailed, step-by-step experimental protocols for the direct synthesis of **loversol hydrolysate-1** are not extensively documented in publicly available literature. However, its synthesis can be inferred from patent literature describing the preparation of loversol and its analogues, where it may be formed as an intermediate or a byproduct. The chemical name of **loversol hydrolysate-1** is N1,N3-bis(2,3-dihydroxypropyl)-5-(2-hydroxyacetamido)-2,4,6-triiodoisophthalamide.[1]







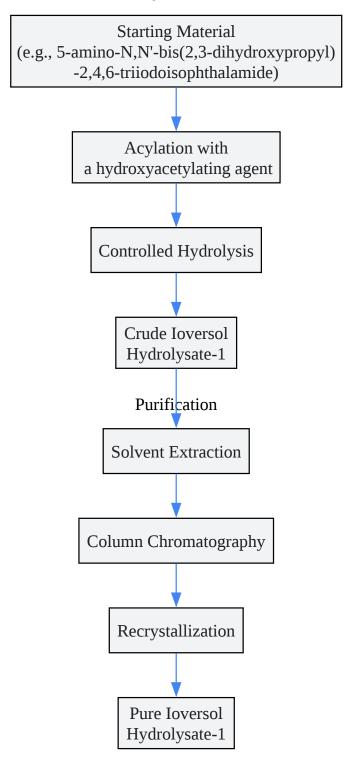
A plausible synthetic approach involves the hydrolysis of a suitable precursor. One patented method for preparing a related compound, 5-(acetamido)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodo-1,3-benzenedicarboxamide, involves adding a mixture of acetic acid and acetic anhydride to the starting material, followed by recovery and hydrolysis with sodium hydroxide solution.[5] While not a direct synthesis of **loversol hydrolysate-1**, this illustrates a general hydrolytic step that could be adapted.

Another general method for the preparation of loversol involves the reaction of 5-amino-N,N'-bis(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamide with acetoxyacetyl chloride, followed by hydrolysis.[4] It is conceivable that a controlled hydrolysis of an appropriate N-substituted precursor could yield **loversol hydrolysate-1**.

A generalized workflow for the synthesis and purification of **loversol hydrolysate-1**, based on common organic synthesis practices for related compounds, is depicted below.



Synthesis



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Generalized Synthesis and Purification Workflow



Characterization of loversol Hydrolysate-1

Comprehensive characterization is essential to confirm the identity, purity, and stability of **loversol hydrolysate-1**. A suite of analytical techniques is typically employed for this purpose. While specific quantitative data for this compound is not readily available in tabular format in the literature, the following sections outline the standard characterization protocols.

Physicochemical Properties

A summary of the basic physicochemical properties of **loversol hydrolysate-1** is presented in the table below, based on available data.

Property	Value
CAS Number	77868-40-7
Molecular Formula	C16H20l3N3O8
Molecular Weight	763.06 g/mol
Appearance	White to off-white solid
Melting Point	274-276 °C
Density	2.29 g/cm ³

Note: These values are based on publicly available data for compounds with the same CAS number and may vary depending on the specific crystalline form and purity.

Spectroscopic and Chromatographic Analysis

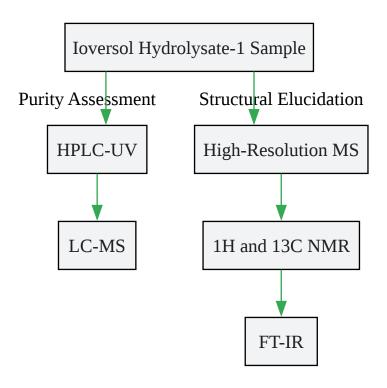
High-Performance Liquid Chromatography (HPLC): HPLC is a primary technique for assessing the purity of **loversol hydrolysate-1** and for quantifying it in the presence of loversol and other related substances. A typical stability-indicating HPLC method for loversol utilizes a C18 or phenyl column with a mobile phase consisting of a water-methanol or water-acetonitrile gradient.[2][6] Detection is commonly performed using a UV detector at a wavelength around 254 nm.[2][6]



Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of **loversol hydrolysate-1** and to aid in its structural elucidation. Techniques such as electrospray ionization (ESI) coupled with a high-resolution mass analyzer (e.g., time-of-flight or Orbitrap) can provide accurate mass measurements, which are critical for confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for the structural confirmation of **loversol hydrolysate-1**. The chemical shifts, coupling constants, and integration of the proton signals, along with the chemical shifts of the carbon signals, provide a detailed map of the molecule's structure. While a specific spectrum for **loversol hydrolysate-1** is not publicly available, the expected signals would correspond to the aromatic protons, the protons of the dihydroxypropyl side chains, and the protons of the hydroxyacetylamino group.

A logical workflow for the analytical characterization of **loversol hydrolysate-1** is presented below.



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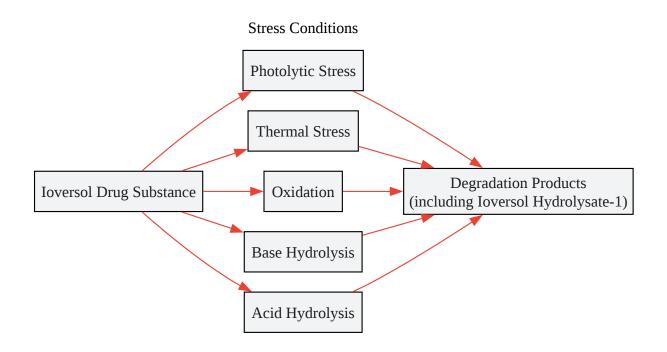
Analytical Characterization Workflow



Forced Degradation Studies

Forced degradation studies of loversol are critical for identifying potential degradation products, including **loversol hydrolysate-1**, and for establishing the stability-indicating nature of analytical methods.[6] These studies typically involve subjecting loversol to stress conditions such as acidic, basic, oxidative, thermal, and photolytic stress. The formation of **loversol hydrolysate-1** would be expected under hydrolytic (acidic or basic) conditions due to the cleavage of the N-CH₂(OH)CH₂OH bond in the side chain of loversol.

The logical relationship of a forced degradation study is outlined in the following diagram.



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Forced Degradation Logical Pathway

Experimental Protocols

Detailed, validated experimental protocols for the synthesis and characterization of **loversol hydrolysate-1** are not available in the public domain. The following are generalized procedures



based on common practices for related compounds.

General Protocol for HPLC Analysis of loversol and Related Substances

- Column: C18, 250 mm x 4.6 mm, 5 μm particle size.
- · Mobile Phase A: Water.
- Mobile Phase B: Methanol or Acetonitrile.
- Gradient: A time-based gradient from high aqueous content to high organic content.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30 °C.
- Detection: UV at 254 nm.
- Injection Volume: 10 μL.
- Sample Preparation: Dissolve the sample in the mobile phase to a known concentration.

General Protocol for Forced Degradation (Acid Hydrolysis)

- Prepare a solution of loversol in a suitable solvent (e.g., water or a water/acetonitrile mixture).
- Add a solution of hydrochloric acid (e.g., 0.1 M HCl) to the loversol solution.
- Heat the mixture at a controlled temperature (e.g., 60 °C) for a specified period.
- Periodically withdraw aliquots and neutralize them with a corresponding amount of base (e.g., 0.1 M NaOH).
- Analyze the samples by a validated stability-indicating HPLC method to monitor the degradation of loversol and the formation of degradation products like loversol



hydrolysate-1.

Conclusion

loversol hydrolysate-1 is an important compound in the context of the quality control and stability assessment of the contrast agent loversol. While detailed experimental protocols and comprehensive characterization data are not widely published, this guide provides an overview of the general synthetic and analytical methodologies that are applicable. Further research and publication of detailed studies would be beneficial for the scientific community involved in the development and manufacturing of iodinated contrast agents.

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- To cite this document: BenchChem. [Synthesis and Characterization of Ioversol Hydrolysate-1: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033358#synthesis-and-characterization-of-ioversol-hydrolysate-1]

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